Cilobamine

Description

Historical Trajectories and Early Investigative Significance

The earliest documented investigations into cilobamine trace back to a U.S. patent granted to Colgate Palmolive Co. in 1970 (U.S. patent 3,651,142), marking its initial entry into the chemical and pharmaceutical landscape . This foundational patent established the compound's existence and its potential utility.

Subsequent research in the 1980s began to elucidate cilobamine's biological interactions. A study published in April 1984 explored its dose-related induction of drug-metabolizing enzymes in rat liver, indicating early efforts to understand its metabolic profile and pharmacological disposition . By 1988, cilobamine mesylate, a salt form of the compound, was evaluated in a pilot clinical study for its efficacy in treating atypical depression. In this 7-week single-blind study, 9 out of 16 patients (56%) showed a positive response to cilobamine, highlighting its early investigative significance as a potential antidepressant . This early clinical exploration underscored the compound's relevance in the context of neuropsychiatric research.

Classification within Monoamine Reuptake Inhibitor Paradigms

Cilobamine is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This classification places it within the broader category of monoamine reuptake inhibitors (MRIs), which are pharmacological agents that modulate the concentrations of monoamine neurotransmitters in the synaptic cleft. MRIs exert their effects by blocking the action of specific monoamine transporters (MATs), namely the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) . By inhibiting these transporters, MRIs prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby increasing their synaptic concentrations and enhancing monoaminergic neurotransmission .

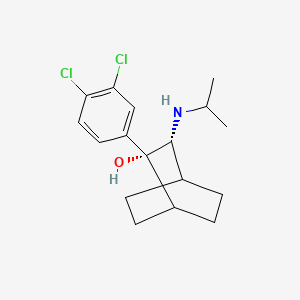

As an NDRI, cilobamine specifically targets and inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain . This mechanism of action is associated with both stimulant and antidepressant effects . Structurally, cilobamine's framework is notably based on dichloroisoprenaline, which has been fused onto a bicycloalkane scaffold .

Foundational Research Questions Driving Academic Inquiry

Foundational research questions surrounding cilobamine have historically centered on understanding its basic pharmacological profile and potential therapeutic applications. Early academic inquiry was driven by the observation of its antidepressant properties, particularly its efficacy in a pilot study for atypical depression . This led to questions regarding the specific mechanisms underlying its mood-modulating effects and how its dual reuptake inhibition of norepinephrine and dopamine contributes to these outcomes.

Further foundational questions revolve around the precise binding affinities and selectivity of cilobamine for the norepinephrine and dopamine transporters. Researchers aim to understand the structural-activity relationships that dictate its interaction with these transporters, which could inform the design of novel compounds with similar or improved pharmacological profiles. The early investigation into its impact on drug-metabolizing enzymes also represents a foundational line of inquiry, seeking to characterize its pharmacokinetic properties and how the body processes the compound . These fundamental investigations are crucial for establishing a comprehensive understanding of cilobamine's chemical biology and its potential role in neuropharmacology.

Data Tables

Table 1: Key Chemical Properties of Cilobamine

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃Cl₂NO | |

| Molar Mass | 328.28 g·mol⁻¹ | |

| CAS Number | 69429-84-1 (free base) | |

| IUPAC Name | (2R,3R)-2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol |

Table 2: Response Rates in a Pilot Study of Cilobamine for Atypical Depression (1988)

| Study Characteristic | Value | Source |

| Condition Treated | Atypical Depression | |

| Study Type | 7-week single-blind pilot study | |

| Total Patients | 16 | |

| Responders | 9 | |

| Response Rate | 56% |

Structure

3D Structure

Properties

CAS No. |

69429-84-1 |

|---|---|

Molecular Formula |

C17H23Cl2NO |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol |

InChI |

InChI=1S/C17H23Cl2NO/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13/h7-12,16,20-21H,3-6H2,1-2H3 |

InChI Key |

MQILJMOEUMZBHK-UHFFFAOYSA-N |

SMILES |

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |

Isomeric SMILES |

CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |

Canonical SMILES |

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |

Synonyms |

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate cilobamine cilobamine mesylate clobamine mesylate MDL 81,182 MDL 81182 MDL-81,182 methanesulfonate salt, (cis)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Aspects of Cilobamine

Seminal Synthetic Routes and Reaction Pathways

The seminal synthetic route for cilobamine commences with an intramolecular Dieckmann cyclization. This key step forms the bicyclic [2.2.2]octane scaffold, which is central to the compound's structure.

Table 1: Key Intermediates in Cilobamine Synthesis

| Intermediate Name | PubChem CID |

| Methyl 4-(2-methoxy-2-oxoethyl)cyclohexanecarboxylate | 1401222-79-4 |

| Methyl 3-oxobicyclo[2.2.2]octane-2-carboxylate | 30144-30-0 |

| 3-Hydroxyiminobicyclo[2.2.2]octan-2-one | 131066320 |

| Intermediate (6) (structure not explicitly named) | 154108204 |

| Cilobamine | 299379 |

The synthesis begins with methyl 4-(2-methoxy-2-oxoethyl)cyclohexanecarboxylate (PubChem CID: 1401222-79-4).

Intramolecular Dieckmann Cyclization: This reaction, facilitated by a strong base such as sodium hydride, involves the intramolecular condensation of a diester to form a cyclic β-keto ester. In the case of cilobamine synthesis, this step yields methyl 3-oxobicyclo[2.2.2]octane-2-carboxylate (PubChem CID: 30144-30-0). The mechanism involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile to attack the carbonyl carbon of the other ester group within the same molecule, followed by elimination of an alkoxide leaving group.

Oximation: The cyclic ketone, methyl 3-oxobicyclo[2.2.2]octane-2-carboxylate, is then treated with sodium nitrite (B80452) to introduce an isonitroso group adjacent to the ketone, leading to the formation of 3-hydroxyiminobicyclo[2.2.2]octan-2-one (PubChem CID: 131066320).

Grignard Reaction and Oxime Reduction: An aryl Grignard reagent, specifically derived from 3,4-dichlorobenzene, is subsequently added to the oxime. Grignard reagents are strong nucleophiles that typically react with carbonyl compounds. While the reaction with oximes can be complex, it generally involves addition to the carbon-nitrogen double bond, followed by reduction of the resulting intermediate. This sequence of steps leads to the formation of an intermediate identified by PubChem CID: 154108204.

Reductive Amination: The final step involves a reductive amination of the primary amino group of intermediate (PubChem CID: 154108204) with acetone (B3395972). Reductive amination is a common method for synthesizing amines from aldehydes or ketones. It typically proceeds via the formation of an imine intermediate, which is then reduced to the amine. In this case, the reaction with acetone introduces the isopropylamino moiety, completing the synthesis of cilobamine.

The initial precursor, methyl 4-(2-methoxy-2-oxoethyl)cyclohexanecarboxylate (PubChem CID: 1401222-79-4), is designed to contain the necessary carbon skeleton and ester functionalities to undergo the intramolecular Dieckmann cyclization, thereby efficiently forming the bicyclo[2.2.2]octane ring system. The subsequent chemical transformations, including oximation, Grignard addition, oxime reduction, and reductive amination, are strategic steps to introduce the specific aryl and amino substituents characteristic of cilobamine.

Elucidation of Key Intermediates and Reaction Mechanisms

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used in mechanistic research to trace the fate of specific atoms within a molecule during chemical and biochemical processes.

The synthesis of carbon-14 (B1195169) (¹⁴C) labeled cilobamine mesylate, specifically cis-2-(3,4-dichlorophenyl-UL¹⁴C)-3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-ol methanesulfonate, has been reported. This derivative was synthesized in a 15% yield. The key step in this labeling strategy involved a Grignard reaction between 1-bromo-3,4-dichlorobenzene-UL¹⁴C (uniformly labeled with ¹⁴C in the dichlorophenyl ring) and 3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-one. The bicycloketoamine precursor, 3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-one, was itself prepared through a three-step sequence starting from bicyclo[2.2.2]oct-2-ene.

Carbon-14 labeled compounds, such as ¹⁴C-cilobamine, are invaluable tools in biochemical and pharmacological research. By incorporating a radioactive isotope, researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems. While specific detailed research findings on the application of ¹⁴C-cilobamine in biochemical probing were not explicitly detailed in the provided search results, such labeled compounds are generally used to:

Determine the metabolic pathways of the drug by identifying labeled metabolites.

Quantify drug levels in tissues and fluids.

Investigate drug-receptor binding and target engagement.

Study pharmacokinetic parameters in vivo and in vitro.

The ability to synthesize cilobamine with a ¹⁴C label in the dichlorophenyl moiety allows for precise tracking of this part of the molecule, providing insights into its stability and transformations within biological environments.

Synthesis of Carbon-14 Labeled Cilobamine Derivatives

Stereochemical Analysis and Enantioselective Synthesis

Cilobamine possesses two chiral centers within its bicyclic structure, and the biologically active form is defined by the (2R,3R) absolute configuration. However, the seminal synthetic routes described in the literature, particularly those involving Grignard reactions and reductive aminations on achiral or racemic intermediates, typically yield a racemic mixture of cilobamine. This means that both the (2R,3R) and (2S,3S) enantiomers, along with potentially other diastereomers if stereocontrol is not maintained, would be produced.

While the importance of stereochemistry for pharmaceutical compounds is well-established, with different enantiomers often exhibiting distinct pharmacological profiles, specific details on the enantioselective synthesis of (2R,3R)-cilobamine were not found in the provided search results. This suggests that achieving the desired enantiomer may necessitate chiral resolution of the racemic mixture obtained from the reported synthetic pathways, or the development of dedicated asymmetric synthetic methodologies.

Diastereomeric and Enantiomeric Considerations in Cilobamine Synthesis

Cilobamine contains two chiral centers at positions 2 and 3 of its bicyclo[2.2.2]octane framework, leading to a potential of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific (2R,3R) configuration is identified in the IUPAC name for Cilobamine, indicating its significance, likely as the biologically active or desired enantiomer.

The synthesis of chiral molecules often results in racemic mixtures, which are equimolar mixtures of enantiomers, or mixtures of diastereomers. To obtain a single, desired enantiomer, such as the (2R,3R)-Cilobamine, specific synthetic strategies or post-synthesis separation techniques are required.

Chiral Resolution: This approach involves separating enantiomers from a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure acid or base. Diastereomers possess distinct physical properties, such as different solubilities and melting points, which facilitates their separation, typically through fractional crystallization. After separation, the desired enantiomer is recovered from its diastereomeric salt.

Asymmetric Synthesis (Enantioselective Synthesis): This strategy aims to bias the formation of one specific enantiomer or diastereomer during the chemical reaction sequence itself. Methods to achieve asymmetric synthesis include the use of chiral starting materials (known as the "chiral pool" approach), the incorporation of chiral auxiliaries that temporarily direct stereochemistry, or the employment of enantioselective catalysts. While the patent synthesis of Cilobamine does not explicitly detail stereocontrol, the existence of a defined (2R,3R) enantiomer implies that either an asymmetric synthesis route is employed or a resolution step is undertaken after the initial formation of a racemic mixture.

Methodologies for Stereochemical Characterization in Research Contexts

Accurate determination of the stereochemistry of Cilobamine and its intermediates is paramount in research and development. Various advanced analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for structural elucidation and stereochemical assignments.

Correlation Spectroscopy (COSY) : This 2D NMR technique is effective in determining relative stereochemistry by identifying correlations between coupled protons, allowing researchers to infer spatial relationships and distinguish between diastereomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) : These techniques provide information about through-space correlations between nuclei, which can be crucial for confirming relative and, in conjunction with other methods, absolute stereochemistry by indicating spatial proximity.

Chiral Chromatography: Techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are routinely used to separate and quantify individual enantiomers and diastereomers within a mixture. This allows for the precise determination of enantiomeric excess (ee) or diastereomeric excess (de), which are critical measures of stereoselectivity in synthesis.

X-ray Crystallography: When suitable single crystals can be grown, X-ray crystallography provides direct and unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers.

Chiroptical Spectroscopic Methods: These methods exploit the interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful tool for assigning absolute configurations, especially when combined with computational methods like Density Functional Theory (DFT) calculations, where experimental spectra are compared to theoretically predicted spectra for different stereoisomers.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is another chiroptical technique used for absolute configuration determination, particularly valuable for non-crystalline compounds. It involves comparing experimental VCD spectra with computationally derived spectra for possible diastereomers or enantiomers.

Computational Methods: Advanced computational techniques, such as DP4+ NMR chemical shift probability calculations, are increasingly used in conjunction with experimental NMR data to provide robust evidence for structural elucidation and absolute configuration assignments.

Molecular Pharmacology and Mechanistic Elucidation of Cilobamine Action

Neurotransmitter Transporter Interactions and Binding Kinetics

Neurotransmitter transporters, including NET, DAT, and the serotonin (B10506) transporter (SERT), are integral membrane proteins belonging to the solute carrier family 6 (SLC6). These transporters function as sodium- and chloride-dependent symporters, moving neurotransmitters back into the presynaptic neuron against their concentration gradients.

The norepinephrine (B1679862) transporter (NET), encoded by the SLC6A2 gene, is primarily responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This reuptake process is energetically favorable due to the co-transport of sodium and chloride ions. NET can also reuptake dopamine (B1211576). Inhibitors of NET, such as certain antidepressants, bind to the transporter to block this reuptake, leading to increased extracellular norepinephrine levels. The binding of inhibitors to NET is strictly dependent on the presence of sodium ions. Structural studies and homology modeling of NET have identified key amino acid residues, such as Phenylalanine F72, Aspartic Acid D75, Tyrosine Y152, and Phenylalanine F317, as important for ligand binding. Aspartic Acid D75, in particular, plays a crucial role in recognizing the basic amino group present in monoamine transporter inhibitors and substrates.

While Cilobamine is known to inhibit NET, specific quantitative binding kinetics, such as Ki or IC50 values for its interaction with NET, are not explicitly reported in the provided scientific literature.

Allosteric modulation refers to the binding of a ligand to a site on a protein distinct from the orthosteric (primary) binding site, which then induces a conformational change that alters the function or activity of the orthosteric site. Neurotransmitter transporters, including NET, have been shown to possess diverse allosteric sites that can modulate their function. However, detailed research findings specifically elucidating the allosteric modulation of NET by Cilobamine are not available in the examined sources.

The dopamine transporter (DAT), encoded by the SLC6A3 gene, plays an integral role in regulating dopaminergic neurotransmission by clearing dopamine from the extracellular space. Similar to NET, DAT is a symporter that couples the movement of dopamine across the cell membrane with the energetically favorable influx of two sodium ions and one chloride ion. DAT is a well-established target for various psychostimulant drugs, including cocaine and amphetamine. Cocaine, for instance, blocks DAT by direct binding, thereby reducing dopamine reuptake and leading to an accumulation of dopamine in the synaptic cleft. Amphetamine, on the other hand, can enter the presynaptic neuron and trigger mechanisms that lead to DAT phosphorylation and subsequent dopamine efflux.

As an NDRI, Cilobamine engages the DAT, inhibiting its function and consequently increasing the concentration of dopamine in the synaptic space. This elevation in synaptic dopamine, alongside norepinephrine, is believed to contribute to the stimulant and antidepressant effects associated with Cilobamine. However, similar to NET, specific quantitative binding kinetics (Ki or IC50 values) for Cilobamine's interaction with DAT are not detailed in the provided research findings.

The concept of selectivity in pharmacology refers to a drug's preference for binding to a particular receptor subtype or transporter over others. Achieving subtype selectivity is crucial in drug development to maximize therapeutic effects while minimizing off-target interactions that could lead to undesirable side effects. For instance, dopamine receptors comprise five subtypes (D1-D5), each playing distinct roles in various neurological and psychiatric disorders, and ligands with subtype selectivity are highly sought after for therapeutic development.

Cilobamine is characterized as a norepinephrine-dopamine reuptake inhibitor, implying a degree of selectivity for NET and DAT over other monoamine transporters like SERT. However, comprehensive and detailed research findings on Cilobamine's full off-target receptor profiling across a broad panel of receptors (e.g., adrenergic receptor subtypes, muscarinic receptors, histamine (B1213489) receptors, serotonin receptor subtypes, ion channels, etc.) in research models are not extensively documented in the provided literature. Such profiling is essential to fully understand the compound's pharmacological breadth and potential for pleiotropic effects.

The following table summarizes the reported binding affinities for monoamine transporters by various psychostimulants, highlighting the absence of specific quantitative data for Cilobamine in the reviewed literature.

Table 1: Reported Binding Affinities (Ki/IC50) for Monoamine Transporters by Select Psychostimulants

| Compound | Target Transporter | Binding Affinity (Ki/IC50) | Reference |

| Cocaine | hDAT | 0.23 µM (Ki) | |

| hNET | 0.48 µM (Ki) | ||

| hSERT | 0.74 µM (Ki) | ||

| Methylphenidate | DAT | ~0.1 µM (Ki) | |

| NET | ~0.1 µM (Ki) | ||

| SERT | ~100 µM (Ki) | ||

| Amphetamine | NET | 0.07–0.1 µM (Ki) | |

| DAT | ~0.6 µM (Ki) | ||

| SERT | 20–40 µM (Ki) | ||

| Dasotraline | DAT | 4 nM (IC50) | |

| NET | 6 nM (IC50) | ||

| SERT | 11 nM (IC50) | ||

| Cilobamine | NET | Not Reported | |

| DAT | Not Reported | ||

| SERT | Not Reported |

Dopamine Transporter (DAT) Engagement and Functional Consequences

Intracellular Signaling Pathways and Cellular Responses

Cilobamine's primary mechanism of action involves the inhibition of neurotransmitter reuptake. Therefore, its influence on intracellular signaling pathways and cellular responses is predominantly an indirect consequence of the elevated synaptic concentrations of norepinephrine and dopamine, which then interact with their respective receptors on postsynaptic neurons.

Increased synaptic levels of norepinephrine and dopamine, resulting from Cilobamine's reuptake inhibition, lead to enhanced binding of these neurotransmitters to their cognate receptors on target cells. Many of these receptors, particularly for monoamines like norepinephrine and dopamine, are G protein-coupled receptors (GPCRs).

The binding of a ligand (e.g., norepinephrine or dopamine) to a GPCR initiates a conformational change in the receptor. This change activates an associated heterotrimeric G protein, leading to the dissociation of its Gα subunit from the Gβγ dimer. The activated G protein subunits then interact with various intracellular effector proteins, initiating a cascade of signal transduction events. This process amplifies the initial extracellular signal, leading to diverse cellular responses.

The activation of GPCRs by increased norepinephrine and dopamine levels can lead to the modulation of various intracellular signaling pathways and second messenger systems. Two principal signal transduction pathways involving GPCRs are the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the phosphatidylinositol signaling pathway.

In the cAMP pathway, activated G proteins (specifically Gs) stimulate adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cAMP. cAMP acts as a second messenger, activating protein kinase A (PKA), which then phosphorylates numerous target proteins within the cell, altering their function and leading to specific cellular outcomes.

The phosphatidylinositol signaling pathway involves the activation of phospholipase C (PLC) by G proteins (specifically Gq). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm. DAG, along with Ca2+, activates protein kinase C (PKC). Calcium ions themselves are critical second messengers involved in a wide array of physiological functions, including muscle contraction, neurotransmitter release, and regulation of various enzymes and protein kinases.

Furthermore, ion channels can be indirectly modulated by the effects of reuptake inhibitors. For example, the dopamine transporter (DAT) has been shown to couple with L-type voltage-gated calcium channels (specifically CaV1.2 and CaV1.3). Substrates of DAT that induce depolarizing currents through the transporter can open these coupled calcium channels, leading to an influx of calcium ions into dopamine neurons. This calcium influx can subsequently induce CAMKII-mediated phosphorylation of the DAT, representing a direct link between transporter activity, ion channel modulation, and intracellular signaling.

Ligand-Receptor Coupling and Downstream Signal Transduction

Enzyme Systems and Metabolic Interactions in Research Models

Research into the molecular pharmacology of cilobamine has included investigations into its interactions with hepatic enzyme systems, particularly concerning its capacity to induce drug-metabolizing enzymes and impact cytochrome P450 (CYP) isozyme activity in preclinical research models. These studies are crucial for understanding potential metabolic alterations induced by the compound.

Induction of Hepatic Drug Metabolizing Enzymes: In Vitro and Ex Vivo Studies

Cilobamine, an antidepressant, has been demonstrated to induce hepatic drug-metabolizing enzymes (DME) in male and female Charles River CD rats, serving as an ex vivo research model . A comprehensive study involved administering cilobamine orally to rats daily for four days, with tests conducted on the fifth day to assess its influence on DME . Doses of cilobamine (3, 10, 30, 100, and 300 mg/kg, calculated as free base) were compared against sodium phenobarbital (B1680315) (PB), a known inducer, at doses of 3, 10, 30, 100, and 200 mg/kg (calculated as free acid) .

The findings indicated that cilobamine acts as an inducer of DME, although its potency was observed to be less than that of phenobarbital . At the lowest dose of 3 mg/kg, cilobamine did not elicit any inductive responses . However, at doses of 10 and 30 mg/kg, some, but not all, of the tested enzyme systems showed increased activity . A more pronounced and comprehensive induction across all measured systems was observed at higher doses of 100 and 300 mg/kg of cilobamine . In contrast, phenobarbital consistently increased all systems across all doses evaluated .

The time course of induction was also investigated in rats administered 100 mg/kg of cilobamine . The responses in cilobamine-treated rats reached their peak after the second daily dose and subsequently plateaued with continued administration . For phenobarbital, responses increased significantly after a single dose and continued to rise with subsequent doses . Electron micrographs of liver tissue from rats treated with 100 mg/kg of either cilobamine or phenobarbital revealed hypertrophy of the smooth endoplasmic reticulum, a morphological change consistent with enzyme induction .

The dose-response relationship for cilobamine's induction of hepatic drug-metabolizing enzymes in rats is summarized below:

| Compound | Dose Range (mg/kg, p.o.) | Effect on Hepatic Drug Metabolizing Enzymes (DME) |

| Cilobamine | 3 | No inductive responses observed |

| Cilobamine | 10 - 30 | Some, but not all, test systems increased |

| Cilobamine | 100 - 300 | All tested systems increased |

| Phenobarbital | 3 - 200 | All tested systems increased across all doses |

Impact on Cytochrome P450 Isozyme Activity in Research Systems

The induction of hepatic drug-metabolizing enzymes by cilobamine directly correlates with its impact on cytochrome P450 (CYP) isozyme activity within research models . The study by Leeson et al. specifically quantified microsomal cytochrome P-450 content as one of the key parameters to assess enzyme induction . The observed increase in microsomal cytochrome P-450 content at higher doses of cilobamine (100 and 300 mg/kg) indicates that cilobamine is capable of inducing the expression or activity of these critical enzymes .

The induction of cytochrome P-450 dependent monooxygenases is a recognized mechanism by which compounds can alter drug metabolism . The hypertrophy of the smooth endoplasmic reticulum observed in liver cells following cilobamine administration further supports the induction of CYP enzymes, as the smooth endoplasmic reticulum is the primary site for these metabolic processes . This inductive effect suggests that cilobamine can influence the metabolic clearance of other compounds processed by the CYP system in research animals .

In Vitro and Advanced Preclinical Research Methodologies for Cilobamine

Cell-Based Assay Systems for Reuptake Inhibition and Receptor Activity

Cell-based assay systems are fundamental for characterizing the reuptake inhibition and receptor activity of compounds. These assays offer a controlled environment to study the intricate interactions between a drug and its molecular targets.

Synaptosomal preparations are widely employed to investigate neurotransmitter uptake mechanisms. Synaptosomes are isolated nerve endings that remain metabolically intact and capable of active neurotransmitter transport, serving as a simplified yet physiologically relevant model of synaptic terminals.

Methodology: Typically, synaptosomes are isolated from specific brain regions, such as the forebrain or dorsal striatum, through differential centrifugation. For uptake assays, synaptosomal suspensions are incubated with radiolabeled neurotransmitters, such as [³H]dopamine, [³H]norepinephrine, or [³H]5-hydroxytryptamine ([³H]5HT). The incubation is performed under controlled conditions, often at 37°C, for a defined period (e.g., 2 minutes for initial rate measurements). Non-specific uptake is determined by parallel incubations at 0°C. The reaction is terminated by rapid dilution with ice-cold buffer and subsequent filtration through glass fiber filters (e.g., Whatman GF/C filters) under reduced pressure, which separates the synaptosome-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

Research Findings and Data Presentation: The reuptake inhibitory potency of a compound like Cilobamine is often expressed as an IC₅₀ value, representing the concentration required to inhibit 50% of the specific neurotransmitter uptake. Studies can demonstrate the selectivity of Cilobamine for different monoamine transporters. For instance, if a compound is a norepinephrine-dopamine reuptake inhibitor, its IC₅₀ values for norepinephrine (B1679862) and dopamine (B1211576) uptake would be significantly lower than for other neurotransmitters.

Table 1: Example of Neurotransmitter Uptake Inhibition by a Hypothetical Compound (IC₅₀ values)

| Neurotransmitter | IC₅₀ (nM) |

| Dopamine | 50 |

| Norepinephrine | 75 |

| Serotonin (B10506) | >1000 |

| GABA | >1000 |

This table illustrates how a compound might selectively inhibit dopamine and norepinephrine reuptake while having minimal effect on serotonin or GABA uptake.

Radioligand displacement assays are considered the gold standard for accurately measuring the affinity of a ligand for its target receptor. These assays provide quantitative data on a compound's binding to specific receptors.

Methodology: Receptor preparations, typically crude cell membrane homogenates derived from tissues or cultured cells, are incubated with a fixed concentration of a high-affinity radiolabeled ligand specific for the receptor of interest. To determine the binding affinity of an unlabeled test compound (e.g., Cilobamine), a competition binding assay is performed. In this setup, varying concentrations of the unlabeled compound are co-incubated with the radioligand and the receptor preparation. Non-specific binding, which refers to the radioligand binding to non-receptor components or the assay apparatus, is determined by including a high concentration of an unlabeled, non-radioactive ligand that completely displaces specific binding. After incubation, bound and free radioligands are separated, often by rapid filtration, and the radioactivity of the bound fraction is measured.

Research Findings and Data Presentation: The data obtained from competition binding assays are analyzed to generate inhibition curves, from which IC₅₀ values are derived. These IC₅₀ values are then converted to equilibrium dissociation constants (Kᵢ values) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand and its concentration. Kᵢ values represent the inhibition constant and are a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates higher binding affinity. Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the receptor, can determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand itself.

Table 2: Example of Cilobamine's Binding Affinity (Kᵢ values)

| Receptor Type | Kᵢ (nM) |

| Dopamine Transporter (DAT) | 15 |

| Norepinephrine Transporter (NET) | 20 |

| Serotonin Transporter (SERT) | >1000 |

| Alpha-1 Adrenergic Receptor | >500 |

This table would demonstrate Cilobamine's selective binding to dopamine and norepinephrine transporters, consistent with its NDRI classification.

Neuronal and glial cell culture models are invaluable tools for conducting functional studies in a controlled in vitro environment, providing insights into cellular mechanisms and drug effects that are more physiologically relevant than isolated protein assays.

Methodology: Primary neuronal and glial cell cultures are established from various regions of embryonic or neonatal animal brains (e.g., mouse or rat cortex, hippocampus, or hindbrain). These primary cultures maintain many characteristics of their tissue of origin, offering a more representative model compared to immortalized cell lines. Co-culture systems, where both neurons and glial cells (astrocytes, microglia, oligodendrocytes) are grown together, are particularly useful as they mimic the complex cellular interactions found in the brain and can support the formation of functional neuronal networks and synapses. Researchers can also utilize established neuronal cell lines (e.g., neuroblastoma x glioma hybrid cells, SH-SY5Y) or glial cell lines (e.g., BV2, N9 microglia) for specific studies.

Functional studies in these models can include:

Neurotransmitter release studies: Measuring the release of neurotransmitters in response to various stimuli.

Electrophysiological recordings: Assessing neuronal excitability, synaptic transmission, and ion channel activity.

Gene expression analysis: Investigating changes in gene expression related to neuronal function, plasticity, or drug response.

Cell viability and morphology assays: Evaluating the impact of compounds on cell health and structural integrity.

Synapse formation and maturation: Observing the development and function of synaptic connections.

Research Findings and Data Presentation: Functional studies using neuronal and glial cell cultures can reveal how Cilobamine influences neuronal activity, synaptic transmission, or cellular signaling pathways. For instance, studies might show that Cilobamine increases the extracellular levels of dopamine and norepinephrine in co-culture models, consistent with its reuptake inhibition. Changes in neuronal firing patterns or alterations in the expression of specific neuronal markers could also be observed.

Table 3: Example of Cilobamine's Effect on Neurotransmitter Levels in Neuronal Co-culture

| Neurotransmitter | Baseline Extracellular Level (nM) | Cilobamine-Treated Extracellular Level (nM) | % Change |

| Dopamine | 10 | 150 | +1400% |

| Norepinephrine | 8 | 120 | +1400% |

| Serotonin | 12 | 15 | +25% |

This hypothetical data would indicate a significant increase in dopamine and norepinephrine levels, supporting Cilobamine's NDRI activity in a cellular context.

Radioligand Displacement Assays for Binding Affinity Characterization

In Vitro Metabolism and Enzyme Induction Studies

In vitro metabolism studies are essential for understanding how a compound is transformed by the body's enzymes, identifying potential metabolites, and predicting its metabolic clearance. These studies are critical for early drug development, informing decisions about preclinical species selection and identifying potential active or reactive metabolites.

Liver microsomes and hepatocytes are the most frequently used in vitro systems for assessing drug metabolism.

Methodology:

Liver Microsomes: Microsomes are subcellular fractions enriched with cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMO), which are primarily responsible for Phase I oxidative metabolism. Incubations typically involve the test compound (e.g., Cilobamine) with liver microsomes (from human or animal species) in the presence of an NADPH-generating system to support CYP activity.

Hepatocytes: Hepatocytes, either fresh or cryopreserved, represent a more comprehensive in vitro model as they contain all major Phase I and Phase II drug-metabolizing enzymes, as well as transporters, allowing for the study of both oxidative and conjugative metabolism. Incubations are performed with the compound in hepatocyte suspensions or plated cultures.

S9 Fractions: S9 fractions are another subcellular preparation containing both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic pathways.

Incubation conditions are carefully controlled, typically at 37°C, and samples are taken at various time points. The reaction is usually quenched by adding an organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity. To ensure initial rate conditions, the substrate consumption during the incubation should ideally be limited to 10-15%.

Research Findings and Data Presentation: Metabolic stability studies measure the rate of disappearance of the parent compound over time. The half-life (t½) of the compound in these in vitro systems can be determined, which can then be used to predict in vivo hepatic clearance. Metabolite profiling and identification are performed to characterize the structures of any formed metabolites.

Table 4: Example of Cilobamine's Metabolic Stability in In Vitro Systems

| In Vitro System | Species | Half-Life (minutes) | Predicted In Vitro Clearance (µL/min/mg protein) |

| Liver Microsomes | Human | 60 | 11.5 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Hepatocytes | Human | 120 | 5.8 |

This table would illustrate the metabolic stability of Cilobamine in different in vitro systems and species, providing initial insights into its potential clearance.

Quantitative analysis of metabolite formation and the study of enzyme kinetics are crucial for understanding the specific enzymes involved in Cilobamine's metabolism and the rates at which these reactions occur.

Methodology:

Quantitative Analysis of Metabolites: After incubation, samples are typically analyzed using highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HR/MS). These techniques allow for the separation, detection, and quantification of the parent compound and its metabolites. High-resolution mass spectrometry is particularly valuable for elucidating the chemical structures of unknown metabolites.

Enzyme Kinetics: Enzyme kinetics studies involve measuring the rates of enzyme-catalyzed reactions under varying substrate concentrations to determine key kinetic parameters. The initial reaction velocity (V₀) is measured at different substrate concentrations, and this data is then used to calculate parameters such as:

Maximal Velocity (Vmax): The maximum rate of product formation when the enzyme is saturated with the substrate.

Michaelis Constant (Km): The substrate concentration at which the reaction rate is half of Vmax. Km is inversely related to the affinity of the enzyme for its substrate.

Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate into a product.

Kinetic data can be analyzed using various graphical methods, such as Lineweaver-Burk plots, or non-linear regression analysis to determine Km and Vmax values.

Research Findings and Data Presentation: Quantitative analysis would identify the specific metabolites of Cilobamine and their relative abundance. Enzyme kinetics studies would pinpoint which specific CYP isoforms or other metabolizing enzymes are primarily responsible for Cilobamine's biotransformation, providing Km and Vmax values for these reactions. This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Table 5: Example of Enzyme Kinetic Parameters for Cilobamine Metabolism

| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP2D6 | 5 | 150 |

| CYP3A4 | 20 | 80 |

This hypothetical data would suggest that Cilobamine is metabolized by both CYP2D6 and CYP3A4, with a higher affinity for CYP2D6.

Microsomal and Hepatocyte Incubation Systems

Ex Vivo Tissue Analysis in Research Models

Ex vivo tissue analysis provides a critical bridge between in vitro cellular studies and in vivo animal models, allowing for the investigation of drug effects in a more complex, yet controlled, biological environment. This approach maintains the intricate cellular architecture and synaptic connections characteristic of intact tissue, offering insights into localized drug actions.

Neurochemical Profiling in Brain Slice Preparations (if applicable)

Neurochemical profiling in brain slice preparations involves the study of neurotransmitter release, uptake, metabolism, and receptor modulation in isolated brain tissue. This methodology is valuable for understanding how a compound like cilobamine, an NDRI, might influence the dynamics of norepinephrine and dopamine in specific brain regions. Brain slices, typically 200-400 micrometers thick, are prepared from animal brains and maintained in artificial cerebrospinal fluid (ACSF) under controlled conditions to preserve tissue viability and functionality . Researchers can apply pharmacological agents, such as cilobamine, to these slices and measure changes in neurochemical concentrations or activity using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection, microdialysis, or biosensors . This allows for the assessment of a compound's direct effects on neuronal activity, synaptic transmission, and pharmacological responses within a preserved neural circuit . While brain slice assays are a standard tool for studying neurotransmitter release and the mechanisms controlling monoamine neurotransmitters, specific published neurochemical profiling data for cilobamine in brain slice preparations are not available in the provided information .

Receptor Occupancy Studies in Animal Brain Regions (excluding behavioral outcomes)

Receptor occupancy studies are crucial for determining the extent to which a drug binds to and occupies its target receptors in vivo. These studies typically employ techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled ligands that compete with the drug for binding sites . By measuring the displacement of the radioligand, researchers can quantify the percentage of receptors occupied by the drug in various brain regions. For a compound like cilobamine, identified as a norepinephrine-dopamine reuptake inhibitor, such studies would aim to quantify its occupancy of norepinephrine and dopamine transporters or associated receptors in specific brain areas, such as the striatum or cortex . This information is vital for understanding the compound's pharmacological profile and its potential to exert its effects at a molecular level. While receptor occupancy studies are a well-established method in preclinical research, specific data detailing cilobamine's receptor occupancy in animal brain regions were not found in the provided search results .

Computational and In Silico Approaches to Cilobamine Research

Computational and in silico methods play an increasingly vital role in modern drug discovery, offering cost-effective and time-efficient strategies for predicting drug-target interactions and optimizing compound design. These approaches leverage advanced algorithms and computational power to model molecular interactions and predict biological activities.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a drug molecule, such as cilobamine, interacts with its specific biological targets, typically proteins . Molecular docking aims to predict the preferred binding orientation of a ligand within a receptor's binding site and estimate the binding affinity . This involves algorithms that search for optimal poses of the ligand in the target's active site, considering steric and electrostatic complementarity . Molecular dynamics simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into the flexibility of both the ligand and the target, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding . These simulations can help identify key residues involved in binding, predict binding energies, and elucidate the molecular mechanisms of action . For cilobamine, such simulations would be instrumental in predicting its precise interaction with norepinephrine and dopamine transporters, identifying critical binding pockets, and understanding the energetic favorability of these interactions. However, specific published molecular docking or dynamics simulation data for cilobamine were not identified in the provided information.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity . By correlating molecular descriptors (numerical representations of chemical features) with observed biological activities, QSAR models can predict the activity of new, untested compounds or guide the design of novel analogues with improved properties . This approach is particularly valuable in lead optimization, where medicinal chemists can use QSAR models to prioritize the synthesis of new derivatives by identifying structural modifications that are likely to enhance activity . QSAR models can be 2D or 3D, with 3D-QSAR considering the molecule's three-dimensional shape and interaction potentials, including steric and electrostatic fields . For cilobamine, QSAR modeling could be applied to its structural scaffold to identify key features contributing to its norepinephrine and dopamine reuptake inhibitory activity. This would facilitate the rational design of new cilobamine analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties. Despite the general utility of QSAR in drug design, specific QSAR models or findings developed for cilobamine or its analogues were not found in the provided search results .

Analytical Characterization and Bioanalytical Methods for Cilobamine in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Cilobamine from complex mixtures, impurities, or biological matrices, enabling its subsequent quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in pharmaceutical analysis for the qualitative and quantitative determination of drugs and their related substances. The development of an HPLC method involves several critical steps, including method scouting, optimization, robustness testing, and validation. Key parameters to consider during HPLC method development include the selection of the stationary phase (column chemistry), mobile phase composition, flow rate, column temperature, and detection wavelength.

While specific detailed HPLC method parameters for Cilobamine were not found in the reviewed literature, the general principles of HPLC method development are directly applicable. For a compound like Cilobamine, a reversed-phase C18 column is typically a common choice due to its broad application range for compounds of diverse polarity. The mobile phase would likely consist of a mixture of polar organic solvents (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) to achieve optimal separation and peak shape. UV detection is often employed, and the specific wavelength would be chosen based on Cilobamine's chromophore, typically in the ultraviolet range.

A typical HPLC method development process aims to achieve:

Specificity: Ensuring the method can accurately measure Cilobamine without interference from other components.

Linearity: Demonstrating a direct proportionality between analyte concentration and detector response over a defined range.

Accuracy: Assessing the closeness of measured values to the true concentration.

Precision: Evaluating the reproducibility of results under the same conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations that can be reliably detected and quantified, respectively.

Robustness: Confirming the method's reliability despite small, deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for a Typical Pharmaceutical Compound

| Parameter | Typical Range/Description |

| Column | C18 (e.g., 150-250 mm length, 4.6 mm ID, 3-5 µm particle size) |

| Mobile Phase | Acetonitrile/Methanol:Aqueous Buffer (e.g., phosphate buffer, pH adjusted) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis Detector (wavelength specific to analyte) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Elution Mode | Isocratic or Gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile organic compounds. GC-MS is widely used in various fields, including drug detection, environmental analysis, and the identification of unknown samples.

For Cilobamine, if it or its volatile derivatives are amenable to vaporization without decomposition, GC-MS could be employed for its analysis. The GC component separates compounds based on their boiling points and interactions with the stationary phase in a capillary column, propelled by an inert carrier gas. Upon elution from the GC column, the compounds are ionized and fragmented in the mass spectrometer, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides both qualitative (identification via mass spectra and retention time) and quantitative information.

GC-MS is often used for:

Purity analysis: Determining the purity of Cilobamine and identifying volatile impurities.

Identification of unknown components: Characterizing degradation products or metabolites if they are volatile.

Trace analysis: Detecting very low levels of the compound or its related substances.

Table 2: Illustrative GC-MS Method Considerations for a Volatile Compound

| Parameter | Typical Range/Description |

| Column | Capillary column (e.g., non-polar or slightly polar stationary phase) |

| Carrier Gas | Helium, Hydrogen, or Nitrogen |

| Injection Mode | Split/Splitless, Headspace, or Solid Phase Microextraction |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan (qualitative) or Selected Ion Monitoring (SIM) (quantitative) |

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and purity of Cilobamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the elucidation of molecular structures. It provides detailed information about the connectivity of atoms within a molecule and their local chemical environments. For Cilobamine, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would be essential for comprehensive structural confirmation.

Research findings indicate that NMR spectroscopy has been utilized to confirm the structure of synthesized compounds, including Cilobamine mesylate. NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities, allow researchers to deduce the arrangement of hydrogen and carbon atoms, identify functional groups, and confirm the stereochemistry of complex molecules like Cilobamine. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC, NOESY) can further confirm correlations between atoms, providing robust evidence for structural assignments.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structural fragments. For identification, MS can determine the exact molecular weight of Cilobamine and its potential impurities or metabolites. The fragmentation patterns observed in the mass spectrum, resulting from the dissociation of molecular ions, are unique to a compound's structure and serve as a "fingerprint" for identification.

Research mentions the use of MALDI mass spectrometry for the characterization of Cilobamine mesylate, where an M+Na peak at m/z 390 and an M-K peak at m/z 406 were observed. This indicates the successful application of MS for molecular weight confirmation. In bioanalytical research, tandem mass spectrometry (MS/MS or LC-MS/MS) is frequently employed for sensitive and selective quantification of compounds in complex biological matrices. This involves fragmenting a precursor ion of interest and monitoring specific product ions, enhancing both specificity and sensitivity.

Radiometric and Scintillation Counting for Labeled Compound Detection

Radiometric techniques, particularly those involving scintillation counting, are indispensable for tracing compounds labeled with radioisotopes in biological and environmental studies. For Cilobamine, the synthesis of its carbon-14 (B1195169) (¹⁴C) labeled form has been reported.

Carbon-14 is a widely preferred radioisotope for labeling drug molecules in research due to its long half-life (approximately 5,730 years) and the minimal structural disturbance it causes to the parent compound. This allows researchers to accurately track the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems without significant decay during the study period.

Liquid Scintillation Counting (LSC) is the standard laboratory method for quantifying the radioactivity of low-energy beta-emitting isotopes like ¹⁴C. In LSC, the radiolabeled sample is mixed with a scintillation cocktail, which contains organic compounds called "fluors." When the ¹⁴C atoms decay and emit beta particles, these particles transfer their energy to the fluors, causing them to emit photons of light. These light pulses are then detected and converted into electrical signals by photomultiplier tubes, allowing for the quantification of radioactivity.

Future Directions and Conceptual Advances in Cilobamine Research

Elucidating Novel Molecular Targets and Interaction Mechanisms

While Cilobamine's primary mechanism involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake , a comprehensive understanding necessitates the elucidation of any novel molecular targets or secondary interaction mechanisms. Advanced chemoproteomic strategies, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could be employed to identify a broader spectrum of proteins that directly or indirectly interact with Cilobamine within a cellular context. These methods allow for the unbiased discovery of binding partners beyond the canonical reuptake transporters, potentially revealing off-targets that contribute to its observed effects or identifying novel therapeutic avenues . Furthermore, detailed structural biology techniques, including X-ray crystallography or cryo-electron microscopy, could provide atomic-level insights into how Cilobamine binds to its known targets (e.g., dopamine transporter, norepinephrine transporter) and any newly identified proteins. This structural information is crucial for understanding allosteric modulation, conformational changes induced upon binding, and the precise molecular determinants of its selectivity and efficacy. Understanding these intricate interactions could also involve investigating downstream signaling pathways affected by Cilobamine, using phosphoproteomics or metabolomics to map the cellular responses to its presence.

Design and Synthesis of Advanced Cilobamine-Based Chemical Probes

The unique bicyclo[2.2.2]octane scaffold of Cilobamine presents an opportunity for the design and synthesis of advanced chemical probes. Chemical probes are small molecules equipped with additional functionalities (e.g., reporter tags, reactive groups, or bioorthogonal handles) that enable the study of protein function or localization in situ . For Cilobamine, this could involve synthesizing affinity-based probes by incorporating photoaffinity labels (e.g., benzophenones or diazirines) that, upon UV irradiation, covalently link the probe to its binding partners, allowing for subsequent identification via mass spectrometry . Alternatively, bioorthogonal tags (e.g., alkynes or azides) could be integrated into the Cilobamine structure, enabling "click chemistry" reactions with fluorescent reporters or affinity handles in live cells or organisms . Modular synthesis approaches, which involve combining different functional building blocks, could facilitate the rapid generation of diverse Cilobamine-based probes . These probes would serve as invaluable tools for precisely mapping the distribution of Cilobamine's targets in tissues, quantifying target engagement, and understanding the cellular localization and dynamics of its interactions in complex biological environments .

Applications in Neurochemical Pathway Mapping and Systemic Neuroscience Research

As a known NDRI, Cilobamine holds significant potential as a tool for neurochemical pathway mapping and systemic neuroscience research. Its selective modulation of dopamine and norepinephrine reuptake could be leveraged to precisely perturb these neurotransmitter systems and study their roles in various brain functions . Future research could utilize Cilobamine in conjunction with in vivo microdialysis to measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions, providing insights into its impact on monoamine dynamics . Advanced imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), could employ radiolabeled Cilobamine or its derivatives to non-invasively visualize and quantify transporter occupancy and distribution in the living brain . Furthermore, integrating Cilobamine's pharmacological effects with electrophysiological recordings or optogenetic/chemogenetic manipulations could help dissect the functional connectivity and activity patterns within neural circuits involved in reward, motivation, cognition, and mood . This systemic approach would contribute to a deeper understanding of how specific neurochemical perturbations by compounds like Cilobamine translate into behavioral and physiological outcomes.

Development of Predictive Models for Compound-Target Interactions

The development of robust predictive models for compound-target interactions is crucial for accelerating drug discovery and understanding polypharmacology . For Cilobamine, future research should focus on building and refining computational models that can accurately predict its binding affinities to a wide array of proteins, including those beyond its known reuptake targets. Proteochemometric (PCM) modeling, which integrates both compound properties (e.g., molecular descriptors, SMILES strings) and protein features (e.g., amino acid sequences, structural motifs), can be employed to predict novel interactions . Machine learning and deep learning algorithms, such as graph convolutional neural networks (GCNNs) that process 2D molecular graphs, or recurrent neural networks (RNNs) for sequence data, can learn complex patterns from existing interaction data to predict new ones . These models can also be used to predict potential off-target effects, thereby minimizing unintended interactions and guiding the design of more selective Cilobamine analogs . The continuous expansion of high-quality datasets on compound-protein interactions will be essential for training and validating these predictive models, enabling a more comprehensive understanding of Cilobamine's interactome.

Methodological Refinements in High-Throughput Screening for Related Chemical Entities

High-throughput screening (HTS) remains a cornerstone of early drug discovery, and methodological refinements can significantly impact the identification of novel chemical entities related to Cilobamine . Future directions include developing more sophisticated HTS assays that go beyond simple binding or enzymatic activity measurements. This could involve implementing phenotypic screening approaches that assess complex cellular responses or network perturbations, potentially identifying compounds with novel mechanisms of action that converge on similar pathways affected by Cilobamine. Advancements in label-free detection technologies (e.g., surface plasmon resonance, biolayer interferometry) can provide direct measurements of binding kinetics and thermodynamics, offering richer data than endpoint assays . High-content screening (HCS), which combines automated microscopy with image analysis, allows for multiparametric assessment of cellular phenotypes, providing a more holistic view of compound effects . Furthermore, integrating HTS with fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) screening could enable the discovery of novel chemical scaffolds that interact with Cilobamine's targets or related proteins, leading to the development of new chemical leads with improved properties. These refined HTS methodologies, coupled with advanced data analytics, will be critical for efficiently exploring chemical space and identifying promising compounds with similar or enhanced pharmacological profiles to Cilobamine.

Q & A

Q. What are the established methodologies for investigating Cilobamine’s mechanism of action in preclinical models?

To elucidate mechanisms, combine in vitro binding assays (e.g., receptor affinity tests using radioligand displacement ) with in vivo behavioral or physiological models (e.g., rodent neurochemical profiling). Validate findings via knockout/knock-in models to confirm target specificity. Include dose-response curves and control groups to isolate pharmacological effects .

Q. How can researchers design reproducible pharmacokinetic studies for Cilobamine?

Use standardized protocols:

- Tissue distribution : Radiolabeled Cilobamine tracked via LC-MS/MS in plasma, brain, and peripheral tissues at multiple timepoints .

- Metabolite profiling : Hepatic microsome assays coupled with HPLC to identify primary metabolites .

- Cross-species validation : Compare rodent and non-rodent models to assess metabolic stability .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy in Cilobamine trials?

Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in Cilobamine’s neuroprotective vs. pro-apoptotic effects be resolved?

Conduct a systematic review with meta-analysis to quantify heterogeneity across studies . Use in vitro models (e.g., primary neuron cultures under oxidative stress) to isolate context-dependent variables like dosage, exposure duration, and cell-type specificity. Validate with transcriptomic profiling (RNA-seq) to identify divergent signaling pathways .

Q. What experimental frameworks address Cilobamine’s off-target binding in complex biological systems?

- Computational docking : Predict off-target interactions using molecular dynamics simulations (e.g., AutoDock Vina) .

- Proteome-wide screening : Employ affinity purification mass spectrometry (AP-MS) to map unintended protein interactions .

- Functional validation : CRISPR-based gene silencing of suspected off-targets to assess phenotypic impact .

Q. How to optimize Cilobamine’s synthesis for isotopic labeling in tracer studies?

Modify synthetic routes to incorporate stable isotopes (e.g., ¹³C or ²H) at metabolically inert positions. Use NMR and high-resolution MS to verify isotopic purity. Collaborate with radiochemistry labs for ¹¹C/¹⁸F labeling to enable PET imaging applications .

Methodological Pitfalls and Solutions

Q. Why do some studies report inconsistent bioavailability metrics for Cilobamine?

Variability often stems from:

- Formulation differences : Compare aqueous solubility vs. lipid-based carriers.

- Species-specific metabolism : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge preclinical-human gaps .

- Analytical sensitivity : Standardize biofluid collection protocols (e.g., anticoagulants, storage temperatures) to minimize pre-analytical variability .

Q. What strategies ensure ethical rigor in Cilobamine’s translational research?

Align with FINER criteria:

- Feasibility : Pilot studies to confirm resource adequacy.

- Ethical oversight : Obtain IRB approval for human-derived samples (e.g., iPSC neurons) .

- Transparency : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to mitigate bias .

Data Interpretation and Reporting

Q. How should researchers contextualize Cilobamine’s therapeutic window in heterogeneous populations?

Stratify data by demographic variables (age, sex, genetic polymorphisms) using multivariate regression. Use in silico population pharmacokinetic models (e.g., PK-Sim) to simulate subpopulation responses .

Q. What frameworks validate Cilobamine’s biomarker efficacy in longitudinal studies?

Apply CONSORT or STROBE guidelines for observational trials. Use receiver operating characteristic (ROC) curves to assess biomarker specificity/sensitivity. Pair with machine learning (e.g., random forests) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.